2-Chloro-3-methoxy-6-nitropyridine
Overview
Description
2-Chloro-6-methoxy-3-nitropyridine (2, 6, 3-CMNP) has a planar structure of the Cs point group symmetry . It is used as a reactant in the Suzuki and Negishi couplings reaction and also as a fine chemical intermediate .
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxy-3-nitropyridine involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecule has a planar structure of the Cs point group symmetry. The three Cartesian displacements of the 17 atoms provide 45 internal modes. All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis
6-Methoxy-3-nitropyridine-2-carbonitrile was synthesized from 2-Chloro-6-methoxy-3-nitropyridine . It is used as a reactant in the Suzuki and Negishi couplings reaction .Physical and Chemical Properties Analysis
The compound is a solid at 20°C. It has a molecular weight of 188.57 g/mol and a density of 1.4±0.1 g/cm3 . The boiling point is 298.5±35.0 °C at 760 mmHg . It has a melting point of 78-80 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
Structural and Spectroscopic Analysis
The compound has been the subject of extensive structural and spectroscopic analyses. For example, the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into its solid-state structure, employing techniques like IR, NMR, and UV–vis absorption and fluorescence spectroscopy (Marijana Jukić et al., 2010). This detailed analysis revealed interaction patterns and optical properties, marking its potential for various applications.
Methodological Developments
The substance has facilitated the development of new methodologies in organic chemistry. For instance, it's used in the p-Methoxybenzylation of hydroxy groups, showcasing its reactivity and utility in synthesizing PMB ethers under mild conditions and high yields (Masakazu Nakano et al., 2001).
Safety and Hazards
2-Chloro-6-methoxy-3-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Relevant Papers The relevant papers on 2-Chloro-3-methoxy-6-nitropyridine were analyzed to provide the information above .
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant in suzuki and negishi coupling reactions , which are commonly used in organic chemistry to create carbon-carbon bonds. This suggests that the primary targets of 2-Chloro-3-methoxy-6-nitropyridine may be the molecules involved in these reactions.
Mode of Action
The mode of action of this compound involves its interaction with other molecules in Suzuki and Negishi coupling reactions . In these reactions, this compound likely acts as an electrophile, reacting with a nucleophile to form a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki and negishi coupling reactions , it can be inferred that this compound may influence pathways involving the synthesis of complex organic molecules.
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki and Negishi coupling reactions . This leads to the synthesis of complex organic molecules. The exact molecular and cellular effects of this compound’s action would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the presence or absence of water in the reaction environment. Additionally, the temperature of the reaction environment may also play a role, as Suzuki and Negishi coupling reactions are typically performed under heated conditions .
Properties
IUPAC Name |
2-chloro-3-methoxy-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSAWHJQCHAIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716952 | |
Record name | 2-Chloro-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-75-1 | |
Record name | 2-Chloro-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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